N-[3-(2-Methoxyethyl)-4-oxo-3H4H5H6H7H8H9H-cyclohepta[D]pyrimidin-7-YL]but-2-ynamide
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Overview
Description
N-[3-(2-Methoxyethyl)-4-oxo-3H4H5H6H7H8H9H-cyclohepta[D]pyrimidin-7-YL]but-2-ynamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a cyclohepta[d]pyrimidine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Methoxyethyl)-4-oxo-3H4H5H6H7H8H9H-cyclohepta[D]pyrimidin-7-YL]but-2-ynamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Methoxyethyl)-4-oxo-3H4H5H6H7H8H9H-cyclohepta[D]pyrimidin-7-YL]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[3-(2-Methoxyethyl)-4-oxo-3H4H5H6H7H8H9H-cyclohepta[D]pyrimidin-7-YL]but-2-ynamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[3-(2-Methoxyethyl)-4-oxo-3H4H5H6H7H8H9H-cyclohepta[D]pyrimidin-7-YL]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(2-Methoxyethyl)-4-oxo-3H4H5H6H7H8H9H-cyclohepta[D]pyrimidin-7-YL]but-2-ynamide include other heterocyclic compounds with similar core structures, such as:
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
Uniqueness
What sets this compound apart is its specific functional groups and the resulting properties. The presence of the methoxyethyl and but-2-ynamide groups imparts unique chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H21N3O3 |
---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-7-yl]but-2-ynamide |
InChI |
InChI=1S/C16H21N3O3/c1-3-4-15(20)18-12-5-7-13-14(8-6-12)17-11-19(16(13)21)9-10-22-2/h11-12H,5-10H2,1-2H3,(H,18,20) |
InChI Key |
SXVLCLXMWCSPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC1CCC2=C(CC1)N=CN(C2=O)CCOC |
Origin of Product |
United States |
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